(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H11BFNO2 and a molecular weight of 195.0 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-cyclobutyl-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of materials and intermediates for various industrial applications.
Mechanism of Action
The primary mechanism of action of (2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the pyridine ring and the steric effects of the cyclobutyl group .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-chloropyridin-4-ylboronic acid
- 2-Fluoro-3-pyridineboronic acid
- Pyridine-4-boronic acid pinacol ester
Uniqueness
(2-Cyclobutyl-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in Suzuki-Miyaura coupling reactions, offering different reactivity and selectivity compared to other boronic acids .
Properties
Molecular Formula |
C9H11BFNO2 |
---|---|
Molecular Weight |
195.00 g/mol |
IUPAC Name |
(2-cyclobutyl-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BFNO2/c11-8-5-12-9(6-2-1-3-6)4-7(8)10(13)14/h4-6,13-14H,1-3H2 |
InChI Key |
UBEWRRBWOIMVSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)C2CCC2)(O)O |
Origin of Product |
United States |
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